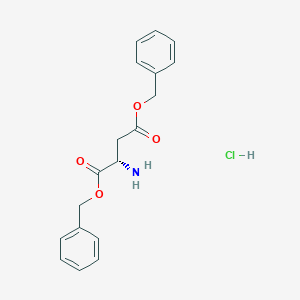

H-Asp(obzl)-obzl hcl

Description

Contextualization within Amino Acid Protection Strategies in Peptide Chemistry

The chemical synthesis of peptides is a meticulous process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. nobelprize.org Amino acids possess at least two reactive sites: the α-amino group and the α-carboxyl group. For trifunctional amino acids like aspartic acid, the side chain also contains a reactive carboxyl group. Protecting groups are employed to selectively block these sites, allowing for the controlled formation of peptide bonds in a specific sequence. nobelprize.org

The use of H-Asp(obzl)-obzl hcl falls within the broader context of the benzyloxycarbonyl (Z or Cbz) and benzyl (B1604629) (Bzl) protection strategy, a classic and enduring approach in peptide synthesis. The benzyl group is a popular choice for protecting the side-chain carboxyl groups of aspartic acid and glutamic acid. nih.govpeptide.com In this compound, both the side-chain (β-carboxyl) and the C-terminal (α-carboxyl) groups of aspartic acid are protected as benzyl esters, while the α-amino group is present as a hydrochloride salt, ready for coupling.

A key consideration in choosing a protecting group strategy is orthogonality, which means that different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com The benzyl ester protection is particularly prominent in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. In this approach, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups require strong acids like hydrogen fluoride (B91410) (HF) for cleavage. nobelprize.orgpeptide.com

However, the use of benzyl esters for aspartic acid is not without its challenges. A significant side reaction is the formation of aspartimide, a cyclic imide that can lead to the formation of undesired β-linked peptide isomers. nih.govpeptide.com This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com Research has shown that the rate of aspartimide formation is higher with benzyl ester protection compared to other protecting groups like cyclohexyl esters, especially under acidic or tertiary amine treatment conditions. nih.govresearchgate.net For instance, one study found that a tetrapeptide with a benzyl-protected aspartyl side chain formed aspartimide about three times faster in an HF-anisole mixture compared to its cyclohexyl-protected counterpart. nih.gov

Significance in Modern Peptide Synthesis Methodologies (Solution and Solid-Phase)

This compound and its derivatives are valuable reagents in both major methodologies of peptide synthesis: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis (SPS):

In solution-phase synthesis, all reactions are carried out in a suitable solvent, and the intermediates are isolated and purified after each step. thieme-connect.de This method is well-suited for the large-scale synthesis of shorter peptides and peptide fragments. This compound serves as a crucial building block in this approach. For instance, in the synthesis of peptide fragments, the free amino group of this compound can be coupled with an N-protected amino acid. Subsequently, the C-terminal benzyl ester can be selectively removed via catalytic hydrogenation to allow for further chain elongation. thieme-connect.de

The Boc/Bzl strategy is often preferred for solution-phase synthesis. researchgate.net An example of its application is in the synthesis of delicious peptides, where fragment condensation methods are employed. In the synthesis of the octapeptide H-Ser-Leu-Ala-Lys-Gly-Asp-Glu-Glu-OH, various protected di- and tripeptides were synthesized and coupled in solution, with benzyl groups protecting the side chains of aspartic and glutamic acid. tandfonline.com Similarly, the synthesis of peptide aldehyde inhibitors of the 20S proteasome has utilized Boc-L-Asp(OBzl)-OH in the preparation of tripeptide aldehydes. nih.gov

Solid-Phase Peptide Synthesis (SPPS):

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support. nobelprize.orgethz.ch This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. nobelprize.org

In the context of SPPS, derivatives of this compound, such as Boc-Asp(OBzl)-OH, are widely used, particularly within the Boc/Bzl strategy. nobelprize.orgethz.ch The first amino acid is attached to the resin, and the peptide chain is assembled in a stepwise manner. The side chains of trifunctional amino acids are protected, often with benzyl-based derivatives for aspartic acid. nobelprize.org Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically with a strong acid like HF. nobelprize.orgethz.ch

A notable example is the synthesis of thymosin α1, a 28-amino acid peptide. In one reported synthesis, the peptide was assembled on a methylbenzhydrylamine resin using the Boc/Bzl strategy, where Boc-Asp(OBzl)-OH was sequentially incorporated. google.com The final cleavage and deprotection were achieved using hydrogen bromide in the presence of scavengers like anisole (B1667542) and thioanisole (B89551). google.com

Overview of Key Research Trajectories Involving this compound as a Synthetic Intermediate

The utility of this compound and its protected derivatives extends to various research areas, primarily centered on the synthesis of complex and biologically important peptides.

One significant research trajectory has been the total chemical synthesis of enzymes. A landmark achievement in this area was the synthesis of Ribonuclease A (RNase A), a 124-amino acid enzyme. In the solid-phase synthesis of RNase A, benzyl derivatives were generally used to protect the side chains of the amino acids, including aspartic acid. researchgate.net This ambitious project demonstrated the capabilities of SPPS and the importance of reliable protected amino acid building blocks. The synthesis of fragments of Sulfolobus solfataricus RNase also employed benzyl ester protection for aspartic acid in a stepwise solution-synthesis approach to prepare a protected tetrapeptide building block. thieme-connect.de

Another area of focus is the synthesis of bioactive peptides and their analogues for therapeutic and research purposes. For example, in the development of pentapeptides with potential biological activity, Z-Asp(OBzl)-OH was used in the solution-phase synthesis of a key intermediate. google.com The synthesis of Glatiramer acetate, a treatment for multiple sclerosis, involves the polymerization of L-glutamic acid, L-alanine, L-lysine, and L-tyrosine, often utilizing solution-phase synthesis and fragment condensation where benzyl protection would be applicable.

Furthermore, research into synthetic peptide-based inhibitors of enzymes often relies on intermediates like this compound. The synthesis of peptide aldehydes as proteasome inhibitors, for instance, involved the use of Boc-L-Asp(OBzl)-OH to construct the desired peptide backbone before the final oxidation to the aldehyde. nih.gov

The ongoing development of novel protecting group strategies also highlights the importance of understanding the chemistry of established groups like benzyl esters. Studies comparing the efficacy and side reactions of different protecting groups, such as the investigation of aspartimide formation with benzyl versus cyclohexyl esters, are crucial for optimizing peptide synthesis protocols. nih.govpeptide.comresearchgate.net These studies provide valuable data that guides the strategic selection of protecting groups for the synthesis of increasingly complex peptide targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibenzyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-59-9 | |

| Record name | NSC50875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Pathways and Methodological Advancements for H Asp Obzl Obzl Hcl

Precursor Derivatization and Esterification Techniques

The synthesis of H-Asp(obzl)-obzl hcl fundamentally involves the protection of the two carboxylic acid groups of aspartic acid as benzyl (B1604629) esters and the subsequent formation of a hydrochloride salt of the amino group. peptide.com

Benzyl Esterification of Aspartic Acid Carboxylates

The esterification of both the α- and β-carboxylic acids of aspartic acid with benzyl groups is a primary step. One common method involves the reaction of aspartic acid with benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride or p-toluenesulfonic acid. ug.edu.plresearchgate.net Another approach is the reaction of an N-protected aspartic acid with benzyl bromide in the presence of a base. ug.edu.pl

A specific procedure for synthesizing β-benzyl aspartate involves using a boroxazolidinone derivative of aspartic acid. This intermediate is reacted with benzyl bromide in the presence of dicyclohexylamine (B1670486) (DCHA). Following the reaction, the introduction of gaseous hydrogen chloride yields the β-benzyl aspartate hydrochloride. thieme-connect.de The use of substituted benzyl esters can also be employed to modify the stability of the ester linkage towards acidic conditions. thieme-connect.de

For instance, the synthesis of Boc-Asp(OBzl)-Phe-OMe, a related dipeptide, has been achieved with high yield and diastereomeric excess through reactive extrusion, highlighting advancements in continuous flow synthesis. 5z.com

Amine Protection Strategies and Hydrochloride Salt Formation

To prevent unwanted side reactions during esterification and subsequent peptide coupling, the amino group of aspartic acid is often protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z). bachem.comresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and is stable under many conditions but can be removed with acid. organic-chemistry.orgfishersci.co.uk The Z-group is also widely used and can be removed by catalytic hydrogenation. google.com

After the desired esterification, the protecting group on the amine is removed. In the case of a Boc group, this is often achieved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. ug.edu.plfishersci.co.uk The use of HCl not only deprotects the amine but also forms the desired hydrochloride salt, this compound, in a single step. wiley-vch.de This salt form often improves the crystallinity and stability of the final product. bachem.com

For example, the deprotection of a Boc-protected amine can be carried out by stirring the compound in a 4M HCl aqueous solution at room temperature. fishersci.co.uk Similarly, gaseous HCl can be passed over a solution of the protected amino acid ester to afford the hydrochloride salt. thieme-connect.de

Optimization of Synthesis Yields and Purity of this compound

Maximizing the yield and purity of this compound is crucial for its use in pharmaceutical and research applications. Optimization strategies focus on reaction conditions, purification methods, and the use of advanced synthetic technologies.

Purification of the final product is essential to remove by-products and unreacted starting materials. Traditional methods like recrystallization are often employed. nih.gov Modern purification techniques, such as flash column chromatography and high-performance liquid chromatography (HPLC), are also utilized to achieve high purity. ub.edu The optimization of a synthesis process for a related peptide fragment involved changing the purification method from reverse osmosis to a process of alkalizing, distillation, pH adjustment, and crystallization, which significantly improved the purity from ~97% to >99%.

| Step-wise Yield | Overall Yield (5-mer) | Overall Yield (10-mer) | Overall Yield (20-mer) |

| 90% | 59.0% | 34.9% | 12.2% |

| 95% | 77.4% | 59.9% | 35.8% |

| 99% | 95.1% | 90.4% | 81.8% |

This table demonstrates the cumulative effect of individual reaction yields on the final output of a multi-step peptide synthesis. acsgcipr.org

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of chemical synthesis. acsgcipr.org The synthesis of this compound is no exception, with research focusing on solvent reduction, use of benign solvents, and improving atom economy.

Solvent Minimization and Environmentally Benign Process Development

Traditional peptide synthesis is notorious for its high consumption of hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.govdigitellinc.com Green chemistry initiatives aim to reduce solvent use and replace hazardous solvents with more environmentally friendly alternatives. acs.org

Strategies for solvent minimization include combining reaction steps to reduce the number of washes and filtrations. digitellinc.com The use of rotating bed reactors (RBRs) has been shown to reduce solvent consumption by approximately 82% in solid-phase peptide synthesis (SPPS). nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reactions, often leading to reduced solvent usage and shorter reaction times. nih.govresearchgate.net

Researchers are exploring greener solvents for peptide synthesis. 2-Methyltetrahydrofuran (2-MeTHF), derived from agricultural by-products, and γ-valerolactone have been successfully used as replacements for DMF in some SPPS processes. acs.orggoogle.com Water is also being investigated as a solvent for peptide synthesis, offering significant environmental benefits as it is non-toxic and non-flammable. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key principle of green chemistry. acs.orgnih.gov Syntheses with high atom economy generate less waste. Strategies to improve atom economy in the synthesis of amino acid derivatives include the use of catalytic reactions and processes that avoid the use of stoichiometric protecting groups and reagents. nih.govkyushu-u.ac.jp

For example, photocatalytic protocols are being developed for the synthesis of unnatural α-amino esters that proceed with full atom economy. acs.orgnih.govacs.org While not directly applied to this compound yet, these methods represent a promising direction for future green syntheses.

Waste minimization is another critical aspect. Traditional peptide manufacturing can generate significant amounts of waste. acsgcipr.org Liquid-phase peptide synthesis (LPPS) offers a more sustainable alternative to SPPS by reducing the need for large excesses of reagents and solvents. bachem.com Technologies like Molecular Hiving™, a form of LPPS, further streamline the process by using a soluble tag, which facilitates purification through aqueous extraction and minimizes waste. bachem.com

The development of diversity-oriented approaches employing atom-economic reactions like the Diels-Alder reaction and Suzuki-Miyaura cross-coupling also contributes to more sustainable synthetic routes for unnatural amino acids and peptides. nih.gov

Continuous Flow Chemistry and Reactive Extrusion Techniques

Modern advancements in chemical synthesis have emphasized the development of greener, more efficient, and scalable processes. Continuous flow chemistry and reactive extrusion have emerged as powerful techniques in peptide synthesis, offering significant advantages over traditional batch methods, such as improved heat transfer, enhanced safety, and the potential for automation. These principles are applicable to the synthesis of peptides incorporating aspartic acid derivatives like this compound.

Reactive Extrusion in Peptide Synthesis

Reactive extrusion (RE) is a solvent-free or solvent-less mechanochemical technique that utilizes a co-rotating twin-screw extruder to synthesize chemical compounds continuously. 5z.comresearchgate.net This method is particularly adept at handling solid and highly concentrated reaction mixtures, which can be problematic in conventional solution-based flow chemistry. rsc.orgresearchgate.net

In the context of peptide synthesis, reactive extrusion has been successfully employed for coupling N-protected amino acids with amino acid esters. For instance, the dipeptide Boc-Asp(OBzl)-Phe-OMe was synthesized with a 92% yield by reacting Boc-Asp(OBzl)-OSu with HCl·H-Phe-OMe in a twin-screw extruder. 5z.comrsc.org This reaction proceeded efficiently with a short residence time of just 1.5 minutes at 40°C, demonstrating the speed of this technique. 5z.com The process typically involves feeding the pre-mixed reactants, including a base like sodium bicarbonate (NaHCO₃) and often a small quantity of a liquid additive such as acetone (B3395972), into the extruder. 5z.comrsc.org The mechanical forces and mixing within the extruder facilitate the reaction.

This methodology has been extended to the formation of tripeptides. For example, after synthesizing a dipeptide hydrochloride salt via solvent-free gaseous HCl treatment, it can be re-introduced into the extruder with another activated amino acid. 5z.comrsc.org This was demonstrated by the synthesis of Boc-Asp(OBzl)-Trp-Gly-OMe and Boc-Asp(OBzl)-Trp-Phe-OMe in high yields (86% and 89% respectively). 5z.comrsc.org These findings highlight the potential of reactive extrusion for the continuous, intensified industrial production of peptides containing the Asp(OBzl) moiety. 5z.comacs.org

| Entry | Reactants | Product | Yield | Conditions | Reference |

| 1 | Boc-Asp(OBzl)-OSu + HCl·H-Phe-OMe | Boc-Asp(OBzl)-Phe-OMe | 92% | Twin-screw extruder, 40°C, 1.5 min residence time, NaHCO₃, acetone additive | 5z.com, rsc.org |

| 2 | Boc-Asp(OBzl)-OSu + HCl·H-Trp-Gly-OMe | Boc-Asp(OBzl)-Trp-Gly-OMe | 86% | Twin-screw extruder, NaHCO₃ | rsc.org |

| 3 | Boc-Asp(OBzl)-OSu + HCl·H-Trp-Phe-OMe | Boc-Asp(OBzl)-Trp-Phe-OMe | 89% | Twin-screw extruder, NaHCO₃ | rsc.org |

Continuous Flow Synthesis

While reactive extrusion is a form of continuous processing, solution-phase continuous flow chemistry using microreactors or packed-bed reactors is another significant approach. These systems offer precise control over reaction parameters like temperature and residence time, leading to safer and more consistent production. Gram-scale synthesis of peptides has been demonstrated using continuous-flow setups. For example, a photocatalyzed peptide coupling was performed in a flow reactor, indicating the adaptability of various reaction types to this format. Although a direct continuous flow synthesis for this compound is not detailed in the provided results, the successful synthesis of the analogous glutamate (B1630785) derivative, L-Glu(OBzl)-OBzl∙HCl, in a gram-scale continuous-flow system underscores the feasibility of this technique for such compounds.

Alternative Synthetic Routes to this compound

Beyond continuous methods, this compound and its parent protected dipeptides are traditionally synthesized using well-established solution-phase and solid-phase peptide synthesis (SPPS) techniques. These routes rely on the sequential coupling of appropriately protected amino acid derivatives.

Solution-Phase Synthesis

Solution-phase synthesis is a conventional and versatile method for preparing peptides. thieme-connect.de The general strategy involves the coupling of an N-protected amino acid (the carboxy component) with an amino acid ester (the amino component) in a suitable solvent using a coupling agent.

A fundamental route to this compound involves the double esterification of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst, followed by protection of the amino group, and subsequent selective deprotection. ambeed.com More commonly, a stepwise approach is used. For instance, the synthesis of Z-Asp(OBzl)-Phe-OMe involves the condensation of Z-Asp(OBzl)-OH with H-Phe-OMe·HCl in dichloromethane, using N-methylmorpholine as a base and thionyldiimidazole as a coupling agent. google.com The resulting protected dipeptide can then undergo hydrogenolysis to remove the Z and benzyl protecting groups, yielding the final dipeptide. google.com

Various coupling agents and strategies can be employed. A typical procedure might involve dissolving the N-protected aspartic acid derivative (e.g., Boc-Asp(OBzl)-OH) and the amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl) in a solvent like dimethylformamide (DMF). google.com A base, such as triethylamine (B128534) (Et₃N) or N-methylmorpholine, is added to neutralize the hydrochloride salt, followed by the addition of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and suppress racemization. thieme-connect.depharm.or.jp

Another alternative involves the use of boroxazolidinone derivatives. H-Asp(OBzl)-OH can be synthesized by first reacting L-aspartic acid with triethylborane (B153662) to form a boroxazolidinone derivative. This intermediate is then treated with benzyl bromide in the presence of dicyclohexylamine (DCHA) to selectively form the β-benzyl ester. Subsequent treatment with gaseous HCl yields the hydrochloride salt. thieme-connect.de

| Carboxy Component | Amino Component | Coupling Reagents/Conditions | Solvent | Product | Reference |

| Z-Asp(OBzl)-OH | H-Phe-OMe·HCl | Thionyldiimidazole, N-Methylmorpholine, 0°C | DCM | Z-Asp(OBzl)-Phe-OMe | google.com |

| Boc-Asp(O-2-Ada)-OH | H-Ala-Pro-OBzl·HCl | DCC, HOBt, Et₃N, 4°C | DMF | Boc-Asp(O-2-Ada)-Ala-Pro-OBzl | pharm.or.jp |

| Fmoc-Asp(OtBu)-OH | Gly-OBzl·HCl | DIC, HOSu, Triethylamine | - | Fmoc-Asp(OtBu)-Gly-OBzl | google.com |

| H-Asp boroxazolidinone | Benzyl bromide | DCHA, 60-70°C, then gaseous HCl | DMF | H-Asp(OBzl)-OH·HCl | thieme-connect.de |

Role of H Asp Obzl Obzl Hcl in Peptide Bond Formation

Mechanistic Studies of Coupling Reactions Involving H-Asp(obzl)-obzl hcl

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate its reaction with an amino group. The use of protected amino acid derivatives like this compound is fundamental to prevent unwanted side reactions and to ensure the correct peptide sequence is assembled. bachem.com

Solution-Phase Coupling Methodologies and Their Adaptations

In solution-phase peptide synthesis (SPPS), this compound serves as a crucial component, particularly in the stepwise elongation of peptide chains. thieme-connect.de The hydrochloride salt must first be neutralized, typically with a tertiary base, to free the α-amino group for the coupling reaction. pharm.or.jp The coupling itself is mediated by activating agents, which convert the carboxylic acid of the incoming N-protected amino acid into a more reactive species.

Common coupling reagents used in conjunction with this compound include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HONSu). pharm.or.jpgoogle.com These additives are known to suppress side reactions and minimize the risk of racemization. google.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the N-protected amino acid with the carbodiimide. This intermediate then reacts with the free amino group of this compound (or a growing peptide chain with a deprotected N-terminus) to form the desired peptide bond. mdpi.com

The benzyl (B1604629) protecting groups on the aspartic acid residue are stable under these coupling conditions but can be removed at a later stage, typically through catalytic hydrogenation. bachem.com This orthogonality of protecting groups is a cornerstone of modern peptide synthesis. alchemyst.co.uk

| Coupling Reagent | Additive | Common Application |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Standard coupling in solution-phase to minimize racemization. pharm.or.jpgoogle.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble carbodiimide, useful for easier workup. oup.com |

| Acyl Azide (B81097) Method | None | Known for low racemization risk, often used in fragment condensation. ekb.eg |

Solid-Phase Peptide Synthesis (SPPS) Integration and Compatibility

While traditionally prominent in solution-phase synthesis, derivatives like this compound are also integral to solid-phase peptide synthesis (SPPS), particularly in Boc/Bzl-based strategies. thieme-connect.depeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential deprotection and coupling steps. peptide.com

For Boc-SPPS, resins such as Merrifield (chloromethylated polystyrene-divinylbenzene) or PAM (phenylacetamidomethyl) are commonly used. The first amino acid, in this case, Asp(OBzl), would be attached to the resin. Subsequent couplings would involve the deprotection of the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), followed by neutralization and coupling with the next Boc-protected amino acid. peptide.com The benzyl ester protecting groups of the aspartic acid side chain remain intact during these steps and are cleaved at the end of the synthesis, typically with strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

This compound is also valuable in segment condensation strategies, where pre-synthesized peptide fragments are coupled together. peptide.com This approach is particularly useful for the synthesis of large peptides and proteins. thieme-connect.de In this context, a protected peptide fragment with a C-terminal Asp(OBzl) can be activated and coupled to another fragment with a free N-terminus. The azide method has historically been a preferred method for fragment coupling due to its low risk of racemization. ekb.eg More modern and efficient coupling reagents are also employed for this purpose. google.com

Resin Compatibility and Loading Strategies.

Evaluation of Racemization Control During Coupling

A significant challenge in peptide synthesis is the preservation of the chiral integrity of the amino acids. The α-carbon of an amino acid is susceptible to racemization (or epimerization if it's not the N-terminal residue) during the activation and coupling steps. mdpi.com

Factors Influencing Chiral Integrity at the Alpha-Carbon

The primary mechanism of racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.com This can occur when the carboxyl group of an N-acyl amino acid is activated. The oxazolone (B7731731) can then tautomerize, leading to a loss of stereochemical configuration at the α-carbon. thieme-connect.de

Several factors influence the extent of racemization:

Protecting Group: Urethane-based protecting groups like Boc and Fmoc are known to significantly suppress oxazolone formation and thus reduce racemization compared to N-acyl groups. alchemyst.co.uktu-darmstadt.de

Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of HOBt or its derivatives is a standard practice to minimize racemization by forming active esters that are less prone to cyclizing into oxazolones. google.compeptide.com Certain reagents, like DEPBT, have been shown to have a remarkable resistance to promoting racemization. luxembourg-bio.com

Base: The presence and strength of the base used for neutralization can influence racemization. mdpi.com

Amino Acid Residue: Some amino acids are more prone to racemization than others. While aspartic acid itself is not among the most susceptible, the conditions used for its activation must be carefully controlled. mdpi.com

Studies have shown that coupling reactions involving aspartic acid derivatives like H-Asp(OBzl)-OH can be prone to side reactions, specifically the formation of aspartimide. uwec.edu This occurs through the intramolecular cyclization of the aspartyl residue, which can then lead to a mixture of α- and β-aspartyl peptides. google.comuwec.edu The use of the benzyl ester protecting group, Asp(OBzl), is a standard strategy, but care must be taken during both coupling and deprotection, especially under basic or strong acid conditions, to minimize this side reaction. uwec.edu

| Factor | Influence on Racemization | Mitigation Strategy |

| Protecting Group | Urethane-type (e.g., Boc) protects against oxazolone formation. | Use of Boc or Fmoc Nα-protection. tu-darmstadt.de |

| Coupling Method | Activation can lead to oxazolone intermediates. | Use of additives like HOBt or HOAt; choice of racemization-suppressing coupling reagents (e.g., DEPBT). peptide.comluxembourg-bio.com |

| Base | Strong bases can promote Hα abstraction and oxazolone formation. | Careful selection of base and stoichiometry. mdpi.com |

| Side Reactions | Aspartimide formation can lead to α/β peptide mixtures. | Use of appropriate protecting groups (e.g., Asp(OBzl)) and careful control of pH during synthesis and deprotection. uwec.edu |

Strategies for Suppressing Epimerization

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant risk during the activation step of peptide coupling. The mechanism often involves the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated from either side, leading to a racemic mixture. thieme-connect.de While any activated amino acid can be susceptible, certain coupling conditions and reagents can exacerbate the problem.

Strategies to suppress epimerization when incorporating an Asp(OBzl) residue or coupling an amino acid to its N-terminus include:

Use of Additives: The most common strategy to suppress epimerization during carbodiimide-mediated couplings (e.g., using DCC or EDC) is the inclusion of additives. mdpi.comthieme-connect.de N-hydroxysuccinimide (HOSu) and 1-hydroxybenzotriazole (HOBt) were foundational additives that efficiently suppress racemization by forming active esters that are less prone to oxazolone formation. thieme-connect.de More advanced additives like 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl cyano(hydroxyimino)acetate (Oxyma) have been developed and show superior performance in maintaining optical purity. mdpi.com HOAt is particularly effective because its nitrogen atom can form a hydrogen bond that sterically shields the intermediate from forming the problematic oxazolone. mdpi.com

Choice of Coupling Reagent: The selection of the coupling reagent itself is critical. While carbodiimides like DCC can be effective, they are more prone to causing epimerization without additives. mdpi.comthieme-connect.de Reagents that have a built-in activating agent and epimerization suppressor, such as uronium/aminium salts like HATU and HBTU, are often preferred. peptide.com HATU, in particular, is noted for reacting faster and with less epimerization compared to HBTU. peptide.com Phosphonium salts like PyBOP, when used with an additive like HOAt, also provide an efficient system that minimizes racemization. ub.edu

Control of Reaction Base: The base used during the coupling reaction can influence the rate of epimerization. mdpi.com Tertiary amines with significant steric hindrance are generally preferred to minimize the abstraction of the alpha-proton, which initiates the racemization pathway. mdpi.com

The following table summarizes the effect of different coupling additives on epimerization for various amino acids, illustrating the importance of additive choice.

| Coupling Additive | Amino Acid (AA) in H-Gly-AA-Phe-NH2 | % D-isomer (Epimerization) |

| Oxyma-B | Ser | 0.44 |

| Cys(Acm) | 0.52 | |

| His | 1.10 | |

| OxymaPure | Ser | 0.56 |

| Cys(Acm) | 0.64 | |

| His | 1.25 | |

| HOAt | Ser | 0.60 |

| Cys(Acm) | 0.70 | |

| His | 1.48 | |

| Data adapted from a study on racemisation in solid-phase assembly, highlighting the efficacy of various modern additives. mdpi.com |

Side Reaction Mitigation in Peptide Elongation

Beyond epimerization, the Asp(OBzl) residue is particularly susceptible to other side reactions during the peptide elongation process, primarily aspartimide formation.

Prevention of Aspartimide Formation and Related Impurities

Aspartimide formation is arguably the most serious side reaction associated with aspartic acid residues during Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov It occurs when the peptide is exposed to the basic conditions required for Fmoc group removal, typically a piperidine (B6355638) solution. ulisboa.pt The backbone amide nitrogen attacks the side-chain carbonyl carbon of the Asp(OBzl) residue, forming a five-membered succinimide (B58015) ring (aspartimide) and releasing benzyl alcohol. ulisboa.ptgoogle.com This aspartimide intermediate is highly problematic as it can undergo epimerization and subsequently reopen via hydrolysis or aminolysis to yield a mixture of up to nine by-products, including the desired α-aspartyl peptide, the isomeric D/L-β-aspartyl peptides, and various piperidide adducts. nih.govgoogle.com

The propensity for this side reaction is highly dependent on the amino acid C-terminal to the aspartic acid residue. nih.gov Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are notoriously prone to this rearrangement. nih.govoup.com The use of the benzyl ester (OBzl) as a protecting group offers less steric hindrance compared to bulkier alternatives, making it more susceptible to this cyclization. nih.gov

Key strategies to prevent aspartimide formation involving Asp(OBzl) include:

Use of Bulky Side-Chain Protecting Groups: While the focus is on Asp(OBzl), understanding its limitations is key. The most common strategy to avoid aspartimide formation is to replace the benzyl (Bzl) or tert-butyl (tBu) protecting groups with sterically bulkier esters. iris-biotech.de Groups like cyclohexyl (OcHx), 3-methylpent-3-yl (OMpe), and various trialkylcarbinol-based esters provide a physical shield around the side-chain carbonyl, hindering the intramolecular attack by the backbone nitrogen. nih.goviris-biotech.deresearchgate.net However, cleavage of these bulky groups can sometimes be more difficult. peptide.com

Modifying Deprotection Conditions: Adding an acidic modifier to the piperidine solution used for Fmoc deprotection can reduce the basicity and thereby suppress the rate of aspartimide formation. nih.gov The addition of 0.1 M HOBt to the 20% piperidine in DMF deprotection cocktail is a common precaution. researchgate.net

Backbone Protection: An alternative approach involves the temporary protection of the amide nitrogen of the peptide bond itself. The introduction of an acid-labile group like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the aspartic acid residue completely prevents the possibility of cyclization. iris-biotech.denih.gov This is typically done by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de

Novel Protecting Groups: To circumvent the issues with ester-based protection entirely, novel protecting groups like cyanosulfurylide (CSY) have been developed. This group masks the carboxylic acid via a stable C-C bond, which is immune to base-catalyzed cyclization but can be cleaved under specific oxidative conditions. nih.goviris-biotech.deiris-biotech.de

The table below compares the stability of different Asp side-chain protecting groups against aspartimide formation.

| Protecting Group | Relative Rate of Aspartimide Formation | Key Features |

| Benzyl (OBzl) | High | Removed by strong acids (HF) or hydrogenolysis; offers less steric protection. nih.gov |

| tert-Butyl (OtBu) | Moderate | Standard for Fmoc/tBu strategy; susceptible in problematic sequences. nih.govresearchgate.net |

| Cyclohexyl (OcHx) | Low | More stable to acid than OBzl; reduces aspartimide formation but may require HF for efficient cleavage. peptide.comoup.com |

| 3-Methylpentyl (OMpe) | Very Low | Bulky group providing significant steric hindrance. nih.goviris-biotech.de |

| Cyanosulfurylide (CSY) | Negligible (Suppressed) | Forms a stable C-C bond, preventing cyclization; cleaved by specific electrophilic halogen species. nih.goviris-biotech.de |

Control of Incomplete Reactions and Byproduct Generation

Incomplete reactions during peptide elongation lead to deletion sequences, which can be difficult to separate from the final product. Byproduct generation, aside from aspartimide-related impurities, can further complicate purification.

Strategies for ensuring complete reactions and minimizing byproducts when using Asp(OBzl) derivatives include:

Optimized Coupling Reagents: As with epimerization control, potent coupling reagents are essential for driving the reaction to completion, especially when coupling a sterically hindered amino acid or dealing with an aggregating peptide sequence. thieme-connect.deacs.org Reagents like HATU and HCTU are known for their high efficiency and rapid reaction times. peptide.comacs.org

Monitoring and Double Coupling: For difficult couplings, it is standard practice to monitor the completion of the reaction (e.g., via a Kaiser test for primary amines or a chloranil (B122849) test for secondary amines). If the reaction is incomplete after a standard coupling time, a second coupling (double coupling) is performed before proceeding to the next deprotection step. peptide.com

Solvent Choice and Disruption of Aggregation: Protected peptide chains can sometimes aggregate on the solid support, making reactive sites inaccessible and leading to incomplete reactions. thieme-connect.de Choosing solvents that effectively solvate the peptide chain, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is crucial. thieme-connect.de In severe cases of aggregation, using chaotropic salts or switching to a "difficult sequence" protocol may be necessary.

Scavengers During Final Cleavage: When the final peptide is cleaved from the resin and all protecting groups are removed, reactive intermediates can be generated. The benzyl group from Asp(OBzl), when cleaved by strong acids like TFA or HF, can form a benzyl cation. peptide.com This cation can re-attach to electron-rich residues in the peptide, such as tryptophan or methionine. The inclusion of "scavengers" like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the cleavage cocktail is essential to trap these reactive species and prevent the formation of such byproducts. thieme-connect.depeptide.com

Deprotection Strategies and Considerations for Benzyl Esters Derived from H Asp Obzl Obzl Hcl

Catalytic Hydrogenation for Benzyl (B1604629) Ester Removal

Catalytic hydrogenation is a widely utilized and efficient method for cleaving benzyl esters to yield free carboxylic acids. acsgcipr.orgtcichemicals.com This technique involves the reaction of the protected peptide with hydrogen gas in the presence of a metal catalyst. tcichemicals.com For H-Asp(obzl)-obzl hcl, this process simultaneously removes both the α- and β-benzyl groups.

The selection of an appropriate catalyst and the optimization of reaction conditions are paramount for achieving selective and complete cleavage of benzyl esters.

Catalyst Selection: Palladium on carbon (Pd/C) is the most common and effective catalyst for the hydrogenolysis of benzyl esters. acsgcipr.orggoogle.com Other catalysts, such as palladium black, can also be used and may offer faster reaction times. rsc.org The choice of catalyst can be influenced by the presence of other functional groups in the peptide; for instance, certain catalysts may be more susceptible to poisoning by sulfur-containing residues. acsgcipr.orgacs.org

Reaction Conditions: The hydrogenation is typically performed in a protic solvent like methanol, ethanol, or acetic acid. wiley-vch.de The reaction can be carried out using hydrogen gas, often at atmospheric or slightly elevated pressures. acsgcipr.org Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and more convenient method by using a hydrogen donor like formic acid or ammonium (B1175870) formate, eliminating the need for handling gaseous hydrogen. google.comresearchgate.net Reaction times can vary from a few hours to overnight, and progress is usually monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Parameter | Typical Conditions | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Palladium black can also be used for faster reactions. rsc.org |

| Hydrogen Source | Hydrogen gas (H₂) or Transfer hydrogenation reagents (e.g., ammonium formate, cyclohexene) | Transfer hydrogenation avoids the need for pressurized hydrogen gas. rsc.orgresearchgate.net |

| Solvent | Methanol, Ethanol, Acetic Acid, Dimethylformamide | The choice of solvent can affect reaction rates and solubility of the peptide. google.comwiley-vch.de |

| Temperature | Room temperature | Mild temperatures are generally sufficient. acsgcipr.org |

| Pressure | Atmospheric or slightly elevated | High pressure is typically not required. acs.org |

A key advantage of using catalytic hydrogenation for benzyl ester removal is its orthogonality with many other commonly used protecting groups in peptide synthesis. acsgcipr.orgbiosynth.com This selectivity allows for the targeted deprotection of the aspartic acid carboxyl groups without affecting other protected functionalities within the peptide chain.

For example, the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for amines, as well as tert-butyl (tBu) esters and ethers, are stable under the conditions of catalytic hydrogenation. biosynth.comlibretexts.org This enables a synthetic strategy where the benzyl esters of an aspartic acid residue can be selectively cleaved while leaving these other groups intact. However, benzyloxycarbonyl (Cbz or Z) groups are also susceptible to hydrogenolysis and would be cleaved concurrently with the benzyl esters. organic-chemistry.org

Catalyst Selection and Reaction Conditions for Selective Cleavage.

Acid-Mediated Deprotection Methods for Side-Chain Carboxylates

While catalytic hydrogenation is the preferred method, acid-mediated deprotection can also be employed to remove benzyl esters. However, this approach is generally less selective and can lead to undesired side reactions if not carefully controlled.

Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can cleave benzyl esters. nih.govgoogle.com The lability of the benzyl ester to acid can be modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. thieme-connect.de One of the major concerns with acid-mediated deprotection of aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides. nih.govgoogle.com The use of scavengers, such as cresol (B1669610) or thioanisole (B89551), can help to suppress side reactions caused by the benzyl carbocations generated during acidolysis. google.com

Orthogonal Deprotection Schemes with Diverse Protecting Groups

The benzyl ester protecting groups of this compound are integral to orthogonal protection strategies in multi-step peptide synthesis. sigmaaldrich.comcsic.es Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, providing precise control over the synthetic route. biosynth.comlibretexts.org

A common orthogonal strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. nih.gov In this scheme:

Fmoc (9-fluorenylmethoxycarbonyl) protects the α-amino group and is removed by a base, typically piperidine (B6355638). nih.gov

tBu (tert-butyl) based groups protect the side chains of other amino acids and are removed by a strong acid like TFA. nih.gov

Bzl (benzyl) esters protecting the aspartic acid carboxyl groups are stable to both piperidine and TFA, but are selectively removed by catalytic hydrogenation. biosynth.comlibretexts.org

This orthogonality allows for the assembly of a peptide chain using Fmoc chemistry, followed by the selective deprotection of the aspartic acid side chains via hydrogenation, and finally, global deprotection of the tBu groups with TFA.

| Protecting Group | Cleavage Reagent | Orthogonal to Benzyl Ester (Hydrogenolysis) |

| Fmoc | Piperidine (Base) | Yes |

| Boc | Trifluoroacetic Acid (Acid) | Yes |

| tBu | Trifluoroacetic Acid (Acid) | Yes |

| Z (Cbz) | Catalytic Hydrogenation / Strong Acid | No |

| Allyl | Pd(0) catalyst | Yes |

Regioselective Deprotection in Complex Synthetic Systems

Achieving regioselective deprotection of the α- and β-carboxyl groups of an aspartic acid residue when both are protected as benzyl esters is challenging due to their similar chemical reactivity. wiley-vch.de In most synthetic applications involving this compound, both benzyl esters are removed simultaneously.

However, regioselectivity can be achieved through enzymatic methods. Specific enzymes, such as certain lipases or proteases, can exhibit stereospecificity and regioselectivity, enabling the cleavage of one ester linkage while leaving the other intact. thieme-connect.de For instance, the enzyme alcalase has been shown to selectively hydrolyze the α-benzyl ester of H-Asp(OBzl)-OBzl in high yield. thieme-connect.de This enzymatic approach provides a powerful tool for the regioselective deprotection of aspartic acid residues in complex peptide structures, which is difficult to achieve through conventional chemical methods.

Advanced Analytical and Spectroscopic Characterization in Research of H Asp Obzl Obzl Hcl and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, enabling the unambiguous identification of reaction intermediates and final products in the synthesis and application of H-Asp(OBzl)-OBzl HCl derivatives.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. researchgate.net In the context of this compound research, ESI-MS is routinely used for:

Molecular Weight Confirmation: ESI-MS provides accurate mass-to-charge ratio (m/z) data, which is used to confirm the molecular weight of synthesized compounds. For instance, the positive ion mode ESI-MS spectrum would show a peak corresponding to the protonated molecule [M+H]⁺.

Monitoring Reaction Progress: By analyzing aliquots from a reaction mixture, ESI-MS can track the consumption of starting materials and the formation of products in real-time. This is invaluable for optimizing reaction conditions such as temperature, time, and reagent stoichiometry.

Identification of Byproducts: Complex reaction mixtures can be analyzed to identify minor components and byproducts, aiding in the purification process and providing insights into side reactions.

A common application involves the analysis of peptide coupling reactions where this compound is a key building block. ESI-MS can confirm the formation of the desired peptide and detect any side products, such as those arising from incomplete reactions or side-chain modifications. peptide.com The technique's high sensitivity allows for the detection of trace impurities that might otherwise go unnoticed.

| Compound | Ionization Mode | Observed m/z | Interpretation |

| Aspartic Acid | Positive | 134 | [M+H]⁺ |

| Glutamic Acid | Positive | 148 | [M+H]⁺ |

| Phenylalanine | Positive | 166 | [M+H]⁺ |

| Tyrosine | Positive | 182 | [M+H]⁺ |

This table is illustrative and based on typical ESI-MS results for underivatized amino acids. lcms.cz

To enhance the sensitivity and fragmentation patterns in mass spectrometry, derivatization strategies are often employed. acs.org While this compound itself is readily ionizable, derivatization can be crucial for related compounds or in complex matrices. Derivatization can improve ionization efficiency and chromatographic separation. google.comnih.gov

Common derivatization approaches include:

N-terminal Derivatization: Reagents targeting the primary amine can introduce a permanently charged group or a more readily ionizable moiety, significantly boosting the signal intensity in ESI-MS. google.com

C-terminal Derivatization: Esterification or amidation of the carboxylic acid can alter the polarity of the molecule, which can be advantageous for certain chromatographic methods.

For example, derivatizing amino acids with reagents like N-alkyl-nicotinic acid N-hydroxysuccinimide ester can significantly increase ESI-MS detection sensitivity. nih.gov This increased sensitivity is attributed to the surfactant-like properties of the derivatizing agents, which enhance the migration of the analyte to the surface of the electrospray droplets. nih.gov While not always necessary for this compound itself, these techniques are vital for analyzing its reaction products or metabolites in complex biological samples.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. dtic.milauremn.org.br For this compound and its peptide derivatives, NMR provides critical information about stereochemistry and spatial arrangement of atoms. acs.org

While one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex molecules often require two-dimensional (2D) NMR techniques for complete structural assignment. numberanalytics.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. creative-biostructure.com In a derivative of this compound, COSY spectra would reveal correlations between the α-proton and the β-protons of the aspartic acid residue, helping to assign these signals definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. dtic.mil NOESY is crucial for determining the conformation of peptides. For example, it can distinguish between extended and folded conformations by revealing spatial proximities between non-adjacent amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.comnih.gov It is invaluable for assigning carbon signals in the complex spectra of this compound derivatives.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different molecular fragments. numberanalytics.comnih.gov

The analysis of a peptide containing an Asp(OBzl) residue would utilize these techniques to confirm the amino acid sequence and to study its conformational preferences in different solvents, which can influence its biological activity. acs.org

| Experiment | Type of Correlation | Information Provided |

| COSY | ¹H-¹H through-bond (J-coupling) | Identifies neighboring protons in a spin system. creative-biostructure.com |

| NOESY | ¹H-¹H through-space | Determines spatial proximity of protons, revealing molecular conformation. dtic.mil |

| HSQC | ¹H-¹³C/¹⁵N one-bond correlation | Assigns carbon or nitrogen signals based on attached protons. creative-biostructure.comnih.gov |

| HMBC | ¹H-¹³C/¹⁵N multiple-bond correlation | Establishes long-range connectivity between molecular fragments. numberanalytics.com |

NMR spectroscopy can be used to monitor chemical reactions in real-time, providing kinetic and mechanistic insights. numberanalytics.com By acquiring NMR spectra at regular intervals during a reaction involving this compound, researchers can track the disappearance of reactant signals and the appearance of product signals. This allows for the calculation of reaction rates and the identification of any transient intermediates that may be present at detectable concentrations. For instance, the aminolysis of polysuccinimide to form poly(aspartic acid) derivatives can be monitored by ¹H NMR to confirm the structure of the resulting copolymers. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation.

X-ray Crystallography for Solid-State Structural Determination of Complex Intermediates or Products

While NMR provides information about the solution-state structure, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining the absolute configuration and detailed conformational parameters of crystalline compounds.

For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of interatomic distances and angles.

Torsional angles: Defining the conformation of the molecule.

Stereochemistry: Unambiguous determination of the absolute configuration at chiral centers.

Intermolecular interactions: Revealing hydrogen bonding networks and crystal packing arrangements. acs.org

The crystal structure of a ferrocenoyl-protected di-benzyl ester of glutamic acid, a related amino acid derivative, has been determined, showcasing extensive hydrogen bonding in the solid state. acs.org Similarly, the crystal structure of a peptide containing an Asp(OBzl) residue could reveal specific turn structures or other secondary structural elements that are important for its function. While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is invaluable for understanding the fundamental properties of these molecules. researchgate.netresearchgate.net

Chiral Chromatography (e.g., HPLC-CD) for Enantiomeric Purity Assessment.

The enantiomeric purity of this compound and its derivatives is a critical parameter, particularly in pharmaceutical and peptide synthesis applications where the biological activity is often stereospecific. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), stands out as a powerful and widely used technique for the separation and quantification of enantiomers. This method allows for the determination of enantiomeric excess (ee), ensuring the quality and efficacy of the final product.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. For amino acid derivatives like this compound, various types of CSPs have been successfully employed.

Research has demonstrated the effectiveness of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, for the chiral resolution of N-protected amino acid esters. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has shown excellent enantiomeric separation for N-benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acid esters. tandfonline.comresearchgate.net The choice of the N-protecting group and the ester group can significantly influence the enantiomeric separation. tandfonline.com While Z and Fmoc derivatives generally provide good resolutions, t-butoxycarbonyl (Boc) groups can sometimes impair separation. tandfonline.com

The mobile phase composition is another critical factor in optimizing chiral separations. A mixture of hexane (B92381) and 2-propanol is commonly used as the mobile phase for these types of separations on polysaccharide-based CSPs. tandfonline.com The ratio of these solvents is adjusted to achieve the desired resolution and analysis time.

In addition to UV detection, chiroptical detectors like Circular Dichroism (CD) detectors can be coupled with HPLC (HPLC-CD). This provides not only quantitative information about the enantiomeric ratio but also qualitative data based on the specific absorption of circularly polarized light by each enantiomer, which can aid in the identification of the elution order without the need for pure enantiomer standards in some cases. uma.es

The development of new chiral stationary phases continues to improve the efficiency and applicability of chiral chromatography. For example, Pirkle-type CSPs with long alkyl chains have been shown to enhance the enantiomeric separation of NBD-derivatized amino acid esters and amides. nih.gov Similarly, cyclodextrin-based and macrocyclic antibiotic-based (e.g., CHIROBIOTIC) CSPs have proven effective for a wide range of amino acid derivatives. mdpi.comsigmaaldrich.com

For the specific analysis of aspartic acid derivatives, research has shown that derivatization can be a key step. The enantiomeric purity of intermediates like Boc-Asp(OBzl)-OH has been determined using chiral columns such as the OD-H column. nih.gov The use of derivatizing agents can enhance detectability and improve chiral recognition on the CSP. mdpi.com

Table of Research Findings on Chiral Separation of Amino Acid Derivatives:

| Chiral Stationary Phase (CSP) Type | Analyte/Derivative | Key Findings |

| Cellulose tris(3,5-dimethylphenylcarbamate) | N-protected non-protein amino acid esters | Good to excellent enantiomeric separations for Z and Fmoc derivatives. The L-isomer typically has a shorter retention time. Alkyl and benzyl (B1604629) esters showed good resolution. tandfonline.comresearchgate.net |

| Pirkle-type with long alkyl chains | NBD-amino acid esters and amides | Improved enantiomeric separation compared to CSPs without the long alkyl chains. nih.gov |

| Amylose-derived | N-Fmoc-α-amino acid methyl esters | Better enantiomeric separation for esters compared to the corresponding acids. researchgate.net |

| Cyclodextrin-based | Derivatized and underivatized amino acids | A bridged bis(β-CD)-bonded CSP showed better separation for Dns-dl-amino acid enantiomers than a native β-CD CSP. mdpi.com |

| CHIROBIOTIC (Macrocyclic Glycopeptide) | N-blocked amino acids (Fmoc, t-BOC) | Effective for resolving various N-blocked amino acids, including those with acidic chiral centers. sigmaaldrich.com |

Computational and Theoretical Studies on H Asp Obzl Obzl Hcl and Its Reaction Mechanisms

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations have become instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov These methods can map out entire reaction path networks, identifying reactants, products, intermediates, and the transition states that connect them. By calculating the potential energy surface, researchers can determine the most energetically favorable pathways for a given transformation. nih.gov

A developing methodology in this field involves the use of automated reaction path search methods combined with kinetics analysis to trace reactions backward from a target product to its potential reactants. nih.gov This "ab initio prediction" can be a powerful tool for discovering new synthetic routes or understanding complex reaction outcomes. nih.gov For instance, density functional theory (DFT) calculations, using functionals like ωB97X-D, can be employed to model the electronic structure changes throughout a reaction, taking into account solvent effects through implicit solvation models. nih.gov

In the context of H-Asp(obzl)-obzl hcl, which is the dibenzyl ester of aspartic acid, these computational techniques could be applied to study its various reactions. For example, the cyclization reactions of D-dibenzyl aspartate, the free amine of this compound, have been studied experimentally to form products like (4R)-benzyl azetidine-2-one-4-carboxylate and meso-3,6-disubstituted piperazine-2,5-diones. researchgate.net Quantum chemical calculations could elucidate the step-by-step mechanisms of these intramolecular and intermolecular cyclizations, clarifying the role of intermediates and the energetic barriers involved. researchgate.net Such studies would provide a more detailed understanding than what can be gleaned from experimental results alone. nih.gov

Table 1: Application of Quantum Chemical Calculations to Reaction Mechanisms

| Computational Method | Application | Insights Gained |

|---|---|---|

| Automated Reaction Path Search | Identification of all possible stable structures and reaction pathways. nih.gov | Exhaustive mapping of potential intermediates and products. |

| Single-Point Energy Calculations | Determination of the energy of specific points along a reaction path, including solvent effects. nih.gov | Energetic feasibility of a proposed mechanism. |

| Transition State Theory | Calculation of reaction rates and kinetic parameters. nih.gov | Prediction of reaction outcomes and yields under different conditions. |

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, revealing information about conformational flexibility, solvent interactions, and the stability of molecular complexes.

While direct MD simulation studies on this compound are not extensively documented in the reviewed literature, the technique has been applied to complex peptide derivatives containing aspartic acid residues. For example, MD simulations have been used to investigate the binding behavior and conformational properties of peptide-based drug candidates. nih.gov In one study, MD simulations were used in conjunction with NMR data to refine the three-dimensional structure of a potent dicyclic GnRH antagonist containing a modified aspartic acid residue. acs.orgacs.org These simulations helped to generate and validate structural models that were consistent with experimental distance constraints. acs.org

The general process involves placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a period of time, typically from nanoseconds to microseconds. The resulting trajectories can be analyzed to understand how the molecule moves, flexes, and interacts with its surroundings.

Table 2: Insights from Molecular Dynamics Simulations of Aspartic Acid Derivatives

| Simulation Aspect | Information Obtained | Example Application |

|---|---|---|

| Conformational Sampling | Exploration of accessible conformations and their relative stabilities. | Determining the preferred 3D shape of a peptide in solution. acs.org |

| Hydrogen Bond Dynamics | Analysis of the formation and breaking of hydrogen bonds over time. | Assessing the stability of secondary structures like β-turns. acs.org |

| Solvation Effects | Understanding how the solvent influences molecular structure and flexibility. lookchem.com | Observing changes in peptide conformation when moving from an aqueous to a non-polar environment. lookchem.com |

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational modeling is increasingly used to predict the reactivity and selectivity of chemical reactions, guiding the design of synthetic strategies. By calculating the energy barriers for different potential reaction pathways, chemists can predict which products are likely to form and under what conditions.

For derivatives of this compound, a key challenge in synthesis is controlling selectivity, particularly preventing side reactions like epimerization or the formation of aspartimide intermediates during peptide coupling. mdpi.com The formation of aspartimide occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the protected aspartic acid, a reaction that can be promoted by the bases used for Fmoc-group deprotection in solid-phase peptide synthesis (SPPS). mdpi.com Computational studies can model the mechanism of aspartimide formation, helping to identify conditions or protecting group strategies that would minimize this unwanted side reaction. mdpi.com

Furthermore, computational simulations have been used to guide the design of inhibitors based on aspartic acid derivatives. In the development of fibrinogen inhibitors, computer simulation studies were employed to define the active conformation of the Arg-Gly-Asp (RGD) sequence. hyo-med.ac.jp This information allowed researchers to design and synthesize derivatives, including those starting from H-Asp(OBzl)-Val-OBzl, with improved potency by ensuring the molecule could adopt the required bioactive conformation. hyo-med.ac.jp Similarly, docking studies of peptide aldehydes, including those with an Asp(OBzl) residue, into the 20S proteasome have been used to rationalize the observed inhibitory activity and guide the synthesis of more potent analogues. mdpi.com The docking results showed that an Asp(OBzl) residue was more active than a Glu(OBzl) residue in a particular series, providing a rationale for its favorable interaction within the binding pocket. mdpi.com

Conformational Analysis via Computational Modeling

Understanding the three-dimensional conformation of a molecule is crucial for explaining its biological activity and chemical reactivity. Computational modeling, often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is a cornerstone of conformational analysis.

A detailed conformational analysis was performed on a highly potent, dicyclic GnRH antagonist containing an Asp⁴ residue, dicyclo(4-10/5,5'-8)[Ac-d-2Nal¹,d-pClPhe²,d-3Pal³,Asp⁴,Glu⁵(Gly),d-Arg⁶,Dbu⁸,Dpr¹⁰]GnRH. acs.org The study combined extensive 2D-NMR experiments with computational analysis, including distance geometry and simulated annealing, to determine the molecule's solution structure. acs.orgacs.org

Table 3: Key Conformational Features of a dicyclic GnRH Antagonist Determined via Computational Modeling

| Structural Feature | Residues Involved | Stabilizing Hydrogen Bonds | Method of Determination |

|---|---|---|---|

| Type II β-turn | Glu⁵-d-Arg⁶ | Leu⁷ NH to Asp⁴ CO | NMR data and computational modeling. acs.org |

| Type I' β-turn | d-Arg⁶-Leu⁷ | Dbu⁸ NHδ to Glu⁵ CO | NMR data and computational modeling. acs.org |

| Type II β-turn-like structure | Pro⁹ and Dpr¹⁰ side chain | Dpr¹⁰ NHγ to Dbu⁸ CO | NMR data and computational modeling. acs.org |

Applications of H Asp Obzl Obzl Hcl in the Synthesis of Complex Chemical Entities Non Clinical Focus

Synthesis of Peptidomimetics and Constrained Peptide Analogues

The generation of peptidomimetics and constrained peptide analogues is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. H-Asp(obzl)-obzl hcl and its derivatives are instrumental in the construction of these modified structures. The benzyl (B1604629) ester protecting groups are relatively stable under various coupling conditions but can be selectively removed, often through catalytic hydrogenation, providing a strategic advantage in multistep syntheses. bachem.comnih.gov

Research has demonstrated the use of aspartic acid derivatives with benzyl protection in the synthesis of pseudopeptides and cyclic peptide analogues. For instance, in the creation of cyclic cholecystokinin (B1591339) (CCK) analogues, a conventional peptide synthesis approach utilized benzyl esters for carboxyl protection. pnas.org This strategy allowed for the fragment condensation and subsequent cyclization to yield potent and selective ligands for central CCK receptors. pnas.org The synthesis of such constrained structures is crucial for investigating structure-activity relationships and developing highly specific molecular probes. ucl.ac.uk

Furthermore, the incorporation of this compound can lead to the formation of peptides with unnatural backbones or side-chain modifications. In the design of potent endothelin receptor antagonists, pseudopeptides were synthesized using solid-phase peptide synthesis (SPPS) methodologies where benzyl-protected aspartic acid derivatives were key intermediates. acs.org The ability to introduce conformational constraints is vital for mimicking or blocking biological interactions. The synthesis of neurokinin A (NKA) analogues, for example, involved the use of Boc-Asp(OBzl)-OH to investigate the impact of constrained residues on receptor binding affinity. researchgate.net

A common side reaction in peptide synthesis involving aspartic acid is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization. nih.goviris-biotech.demdpi.com The use of benzyl esters, while not entirely immune to this issue, is a well-established method, and strategies to mitigate this side reaction are continuously being developed. The choice of coupling reagents and reaction conditions is critical to minimize the formation of these byproducts. mdpi.com

Table 1: Examples of Peptidomimetics and Constrained Peptides Synthesized Using Benzyl-Protected Aspartic Acid Derivatives

| Compound/Analogue Type | Precursor Used | Synthetic Strategy | Key Finding/Application | Reference(s) |

| Cyclic Cholecystokinin (CCK) Analogues | Boc-D-Asp(OBzl)-OH | Fragment condensation, cyclization | High selectivity for central CCK receptors | pnas.org |

| Pseudopeptide Endothelin Receptor Antagonists | H-Asp(OBut)-OBzl·HCl | Solid-Phase Peptide Synthesis (SPPS) | Potent combined ETA/ETB receptor antagonists | acs.org |

| Neurokinin A (NKA) Analogues | Boc-Asp(OBzl)-OH | Solid-Phase Peptide Synthesis (SPPS) | Investigation of structure-activity relationships | researchgate.net |

| RGD Cyclopentapeptide Analogues | H-Arg(Pbf)-Gly-Asp(OBzl)-D-Phe-N-MeVal-OH | Convergent fragment synthesis, cyclization | Optimized synthesis of integrin antagonists | google.com |

Integration into Non-Ribosomal Peptide Synthesis (NRPS) Analogues

Non-ribosomal peptides (NRPs) are a class of natural products with diverse and potent biological activities. They are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), which can incorporate non-proteinogenic amino acids and modify the peptide backbone, leading to complex structures like cyclic peptides and depsipeptides. uzh.chnih.gov The chemical synthesis of NRPS analogues is a burgeoning field aimed at creating novel molecules with tailored properties.

The principles of chemical peptide synthesis, where building blocks like this compound are fundamental, are central to the chemoenzymatic and total synthesis approaches for generating NRPS analogues. bachem.com In chemoenzymatic strategies, chemically synthesized peptide fragments, often prepared using solid-phase peptide synthesis (SPPS) with protected amino acids, are subsequently cyclized or modified by isolated NRPS domains, such as thioesterase (TE) domains. nih.govnih.govbeilstein-journals.org The benzyl protection of the aspartic acid side chain in this compound is compatible with many standard SPPS conditions and can be removed orthogonally to other protecting groups, making it a valuable component in the synthesis of the linear peptide precursors required for these chemoenzymatic steps. bachem.com

For example, the total synthesis of the large non-ribosomal peptide polytheonamide B, which contains numerous non-proteinogenic amino acids, relied on the solid-phase assembly of four peptide fragments. uni-kiel.de While this specific synthesis did not explicitly mention this compound, the strategies employed for constructing complex peptide fragments are directly transferable and often involve the use of various protected amino acids, including those with benzyl ester side chains. The synthesis of such complex molecules highlights the necessity for a toolbox of orthogonally protected amino acids to achieve the desired sequence and modifications.

The creation of synthetic libraries of NRPS-like molecules often involves a modular approach, mimicking the modular nature of the NRPS enzymes themselves. In this context, this compound can be incorporated into a linear peptide chain that is later subjected to cyclization or other modifications to yield the final NRPS analogue. The ability to introduce a carboxylic acid functionality at a specific position in the peptide backbone, which is made possible by the deprotection of the benzyl ester, is crucial for creating structural diversity and for the attachment of other molecular entities.

Table 2: Strategies for NRPS Analogue Synthesis Potentially Involving Benzyl-Protected Aspartate

| Synthetic Approach | Role of Protected Aspartate | Potential Advantages | Relevant Concepts | Reference(s) |

| Chemoenzymatic Synthesis | Component of the linear peptide precursor for enzymatic cyclization/modification. | Combines the flexibility of chemical synthesis with the regio- and stereoselectivity of enzymes. | Thioesterase (TE) domain catalysis, Solid-Phase Peptide Synthesis (SPPS). | nih.govnih.govbeilstein-journals.org |

| Total Chemical Synthesis | Building block in the stepwise or fragment-based assembly of the entire NRPS analogue. | Full control over the chemical structure, including incorporation of multiple non-natural amino acids. | Orthogonal protection strategies, fragment condensation. | uni-kiel.de |

| Combinatorial Synthesis | Incorporation into peptide libraries to generate diverse NRPS-like molecules. | Rapid generation of a multitude of compounds for screening and discovery. | Modular synthesis, high-throughput synthesis. | google.com |

Use in the Synthesis of Bioconjugates for Chemical Biology Research

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology, enabling the development of probes, imaging agents, and functionalized materials. google.com this compound, and more commonly its N-terminally protected derivatives like Fmoc-Asp(OBzl)-OH, are valuable reagents in this field. The aspartic acid side chain provides a carboxylic acid handle that, once deprotected, can be used for conjugation to other molecules.